molecular formula C21H24N6O6 B12755599 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide CAS No. 94772-07-3

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide

Cat. No.: B12755599
CAS No.: 94772-07-3
M. Wt: 456.5 g/mol
InChI Key: IIIUIQRRJBJMDE-SSDVNMTOSA-N
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Description

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with sodium azide to form the tetrazole ring. This is followed by the condensation with 2,4,6-trimethoxybenzaldehyde in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (2,4,6-trimethoxybenzylidene)hydrazide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

94772-07-3

Molecular Formula

C21H24N6O6

Molecular Weight

456.5 g/mol

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N6O6/c1-29-14-9-17(31-3)15(18(10-14)32-4)11-22-23-20(28)12-27-25-21(24-26-27)13-6-7-16(30-2)19(8-13)33-5/h6-11H,12H2,1-5H3,(H,23,28)/b22-11+

InChI Key

IIIUIQRRJBJMDE-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC)OC

Origin of Product

United States

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